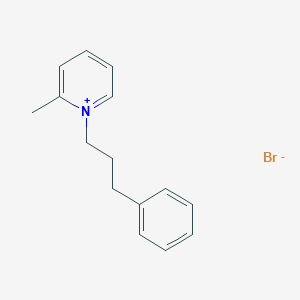
1-(3-Phenylpropyl)-2-methylpyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)-2-methylpyridinium bromide (PPMPB) is a chemical compound that has been widely studied in scientific research for its various applications. It is a quaternary ammonium salt that is commonly used as a reagent in organic synthesis and as a biochemical tool to study the physiological effects of certain compounds. In
作用機序
The mechanism of action of 1-(3-Phenylpropyl)-2-methylpyridinium bromide involves its ability to bind to the active site of enzymes and block their activity. As a quaternary ammonium salt, this compound is positively charged and can interact with the negatively charged active site of enzymes. This interaction disrupts the normal enzymatic activity and can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in scientific research. It has been used to study the role of acetylcholinesterase and butyrylcholinesterase in neurotransmission and muscle contraction. It has also been shown to have anti-inflammatory and antioxidant effects, as well as potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 1-(3-Phenylpropyl)-2-methylpyridinium bromide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, allowing for the study of their specific roles in physiological processes. However, one limitation is that this compound may have off-target effects on other enzymes or physiological processes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for 1-(3-Phenylpropyl)-2-methylpyridinium bromide research. One direction is to further explore its potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its potential as a biochemical tool to study the role of other enzymes and physiological processes. Additionally, the synthesis of new derivatives of this compound may lead to compounds with improved selectivity and potency for specific enzymes or physiological processes.
Conclusion:
This compound is a chemical compound that has been widely studied in scientific research for its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound may lead to new insights into the role of enzymes and physiological processes in various diseases and disorders.
合成法
1-(3-Phenylpropyl)-2-methylpyridinium bromide can be synthesized through a series of chemical reactions involving pyridine, benzyl bromide, and methyl iodide. The first step involves the reaction between pyridine and benzyl bromide to form 1-benzylpyridinium bromide. This intermediate is then reacted with methyl iodide to yield this compound. The synthesis of this compound can be achieved through several variations of this reaction sequence, with different starting materials and reagents.
科学的研究の応用
1-(3-Phenylpropyl)-2-methylpyridinium bromide has been used in scientific research as a biochemical tool to study the physiological effects of certain compounds. It is commonly used as a quaternary ammonium salt to block the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition of enzyme activity can be used to study the role of these enzymes in various physiological processes, such as neurotransmission and muscle contraction.
特性
CAS番号 |
10551-42-5 |
|---|---|
分子式 |
C15H18BrN |
分子量 |
292.21 g/mol |
IUPAC名 |
2-methyl-1-(3-phenylpropyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C15H18N.BrH/c1-14-8-5-6-12-16(14)13-7-11-15-9-3-2-4-10-15;/h2-6,8-10,12H,7,11,13H2,1H3;1H/q+1;/p-1 |
InChIキー |
HFVATZRDXYQGBX-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[N+]1CCCC2=CC=CC=C2.[Br-] |
正規SMILES |
CC1=CC=CC=[N+]1CCCC2=CC=CC=C2.[Br-] |
その他のCAS番号 |
10551-42-5 |
ピクトグラム |
Irritant |
同義語 |
1-(3-phenylpropyl)-2-methylpyridinium bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















